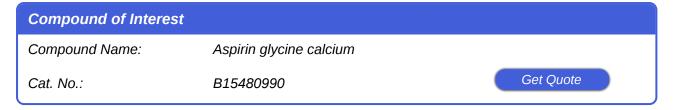


Physicochemical Properties of Aspirin Glycine Calcium: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin, or acetylsalicylic acid, is a cornerstone of pharmacotherapy, widely recognized for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects. However, its clinical utility can be hampered by its poor water solubility and potential for gastrointestinal irritation. To mitigate these drawbacks, various formulations have been developed. One such approach involves the formation of a complex with glycine and calcium, creating **Aspirin Glycine Calcium**. This complex aims to enhance the solubility and dissolution rate of aspirin, potentially leading to improved bioavailability and reduced gastric side effects. Glycine, a non-essential amino acid, is known to improve the solubility of certain drugs and may also offer a protective effect on the gastric mucosa.[1][2] The inclusion of calcium can further aid in solubility and stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Aspirin Glycine Calcium**, offering insights for researchers and professionals involved in its study and development.

Chemical and Physical Properties

The fundamental properties of **Aspirin Glycine Calcium** are derived from its constituent components. The complex is identified by the molecular formula C11H11CaNO6.[3]



Property	Value	Source
Molecular Formula	C11H11CaNO6	[3]
Molecular Weight	293.29 g/mol	[3]
IUPAC Name	calcium;2- acetyloxybenzoate;2- aminoacetate	[3]
Synonyms	Calcium acetylsalicylate- glycine double salt, Glycine- calcium acetylsalicylate double salt	[3]

Solubility and Dissolution

The primary rationale for the formulation of **Aspirin Glycine Calcium** is to improve upon the solubility limitations of aspirin. While specific quantitative solubility data for the complex is not readily available in the public domain, the presence of glycine and the salt form are expected to significantly enhance its aqueous solubility compared to acetylsalicylic acid alone. Studies have shown that amino acids, including glycine, can increase the ionization and thus the solubility of aspirin.[2]

Expected Dissolution Profile:

The dissolution rate of **Aspirin Glycine Calcium** is anticipated to be faster than that of standard aspirin. This is attributed to the increased solubility and the potential for the glycine and calcium components to create a more favorable microenvironment for dissolution. The dissolution of aspirin formulations is pH-dependent, with faster dissolution observed at higher pH values.[4] For **Aspirin Glycine Calcium**, a rapid dissolution profile is expected across a range of physiological pH values.

Experimental Protocol: Dissolution Testing

Objective: To determine the in-vitro dissolution rate of **Aspirin Glycine Calcium**.

Apparatus: USP Apparatus 2 (Paddle Apparatus).[5]



Dissolution Media:

- 0.1 N HCl (pH 1.2)
- Acetate Buffer (pH 4.5)[5]
- Phosphate Buffer (pH 6.8)

Method:

- Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 \pm 0.5 °C.[5]
- Set the paddle rotation speed to 75 rpm.[5]
- Place a single tablet or a precisely weighed amount of Aspirin Glycine Calcium powder in each vessel.
- Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[5]
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples promptly.
- Analyze the concentration of acetylsalicylic acid in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of 265 nm or High-Performance Liquid Chromatography (HPLC).[5]

Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.



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Caption: Experimental workflow for dissolution testing.

Stability

Aspirin is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid, especially in the presence of moisture and at non-optimal pH.[6] Formulations containing glycine have been suggested to inhibit this conversion.[1] The stability of **Aspirin Glycine Calcium** is therefore expected to be superior to that of unformulated aspirin.

Expected Stability Profile:

Under dry conditions and at room temperature, **Aspirin Glycine Calcium** should exhibit good stability. The rate of degradation is expected to increase with elevated temperature and humidity. The complex is likely most stable in a slightly acidic to neutral pH range in aqueous solutions, though hydrolysis will still occur over time.

Experimental Protocol: Stability Study (Accelerated)

Objective: To assess the stability of **Aspirin Glycine Calcium** under accelerated conditions.

Conditions:

Temperature: 40 °C ± 2 °C

• Relative Humidity: 75% RH ± 5%

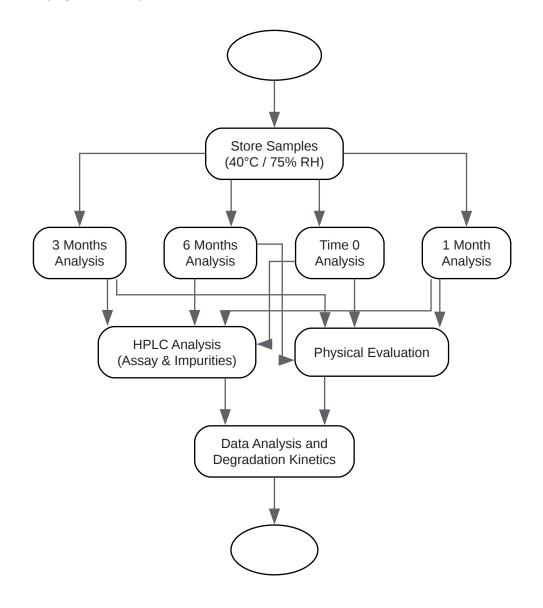
Method:

- Store samples of **Aspirin Glycine Calcium** in controlled environment chambers under the specified conditions.
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- Analyze the samples for the content of acetylsalicylic acid and the primary degradation product, salicylic acid, using a stability-indicating HPLC method.
- Evaluate physical properties such as appearance, color, and odor.



Analytical Method: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used.

- Column: C18 (e.g., 250 x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection: UV at a wavelength that allows for the simultaneous detection of aspirin and salicylic acid (e.g., 237 nm).





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Caption: Workflow for an accelerated stability study.

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition of **Aspirin Glycine Calcium**.

Expected Thermal Behavior:

- DSC: The DSC thermogram would be expected to show endothermic events corresponding to the melting of the complex or its individual components, followed by exothermic events at higher temperatures indicating decomposition.
- TGA: The TGA curve would illustrate mass loss as a function of temperature. The
 decomposition of Aspirin Glycine Calcium would likely occur in multiple stages,
 corresponding to the loss of different molecular fragments. For comparison, the thermal
 decomposition of calcium acetate to calcium oxide is completed by 800°C.[7]

Experimental Protocol: Thermal Analysis

Objective: To characterize the thermal properties of **Aspirin Glycine Calcium** using TGA and DSC.

Apparatus: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

Method:

- Accurately weigh a small amount of the sample (e.g., 5-10 mg) into an appropriate pan (e.g., alumina or platinum).
- Place the pan in the thermal analyzer.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 800 °C).



• Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis: Analyze the resulting TGA and DSC curves to identify temperatures of melting, crystallization, decomposition, and other thermal events.

Crystal Structure

The crystalline form of a pharmaceutical compound significantly influences its physicochemical properties, including solubility and stability. While specific crystallographic data for **Aspirin Glycine Calcium** is not widely published, X-ray Diffraction (XRD) is the definitive method for its determination.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

Objective: To characterize the crystal structure of **Aspirin Glycine Calcium**.

Apparatus: X-ray Powder Diffractometer.

Method:

- Prepare a finely powdered, homogenous sample of Aspirin Glycine Calcium.
- Mount the sample on the sample holder.
- Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).
- Scan the sample over a defined range of 2θ angles (e.g., 5° to 50°).
- Record the intensity of the diffracted X-rays as a function of the 2θ angle.

Data Analysis: The resulting diffractogram, a plot of intensity versus 20, provides a unique fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine unit cell parameters.

Synthesis

The synthesis of **Aspirin Glycine Calcium** would likely involve the reaction of acetylsalicylic acid, glycine, and a calcium salt in a suitable solvent. A plausible synthetic route is outlined



below.

Experimental Protocol: Synthesis of Aspirin Glycine Calcium

Objective: To synthesize Aspirin Glycine Calcium.

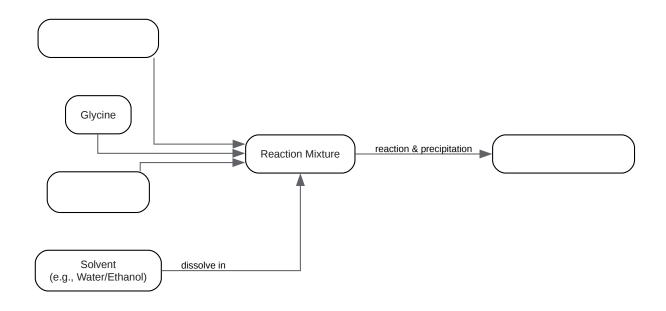
Materials:

- Acetylsalicylic Acid
- Glycine
- Calcium Hydroxide or Calcium Carbonate
- Aqueous or alcoholic solvent

Method:

- Dissolve acetylsalicylic acid and glycine in the chosen solvent.
- Slowly add a stoichiometric amount of the calcium salt to the solution with constant stirring.
- The reaction may proceed at room temperature or require gentle heating to facilitate the reaction.
- The product may precipitate out of the solution upon formation or can be isolated by evaporation of the solvent.
- The resulting solid should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.





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Caption: A potential synthesis pathway for **Aspirin Glycine Calcium**.

Conclusion

Aspirin Glycine Calcium represents a promising modification of acetylsalicylic acid, designed to overcome its inherent physicochemical limitations. The inclusion of glycine and calcium is anticipated to enhance solubility, accelerate dissolution, and improve stability, which may translate to better clinical performance. This guide has provided an overview of the key physicochemical properties of this complex and detailed experimental protocols for their evaluation. Further research to generate specific quantitative data for these properties is essential for the comprehensive characterization and development of Aspirin Glycine Calcium as a pharmaceutical entity.

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- To cite this document: BenchChem. [Physicochemical Properties of Aspirin Glycine Calcium: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15480990#physicochemical-properties-of-aspirin-glycine-calcium]

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